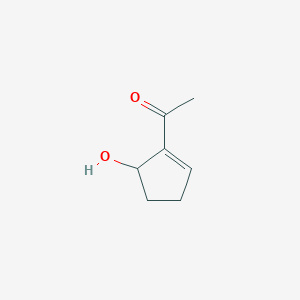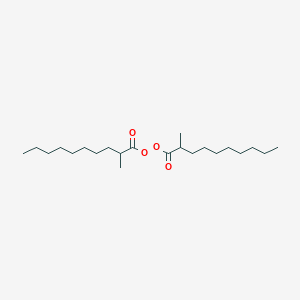
2-Methyldecanoyl 2-methyldecaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldecanoyl 2-methyldecaneperoxoate is an organic peroxide compound with the molecular formula C22H44O4. It is known for its applications in various chemical reactions and industrial processes due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldecanoyl 2-methyldecaneperoxoate typically involves the reaction of 2-methyldecanoic acid with hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyldecanoyl 2-methyldecaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and organic solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Methyldecanoyl 2-methyldecaneperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological oxidation processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its oxidative properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyldecanoyl 2-methyldecaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of unsaturated compounds and the formation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
2-Methyldecanoyl-CoA: A related compound used in biochemical studies.
Decanoyl-CoA: Another similar compound with applications in metabolic research
Uniqueness
2-Methyldecanoyl 2-methyldecaneperoxoate is unique due to its dual functionality as both an oxidizing agent and a radical initiator. This makes it highly versatile in various chemical and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
67805-96-3 |
|---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
2-methyldecanoyl 2-methyldecaneperoxoate |
InChI |
InChI=1S/C22H42O4/c1-5-7-9-11-13-15-17-19(3)21(23)25-26-22(24)20(4)18-16-14-12-10-8-6-2/h19-20H,5-18H2,1-4H3 |
InChI Key |
GQFWMQVHHQKNNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C(=O)OOC(=O)C(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


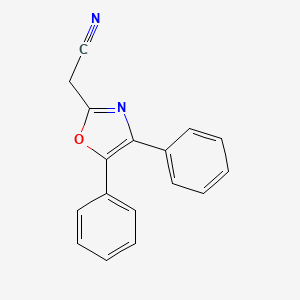
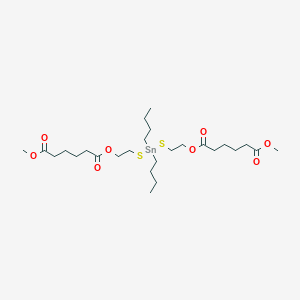
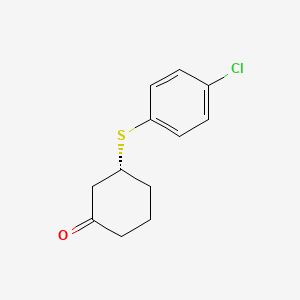
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
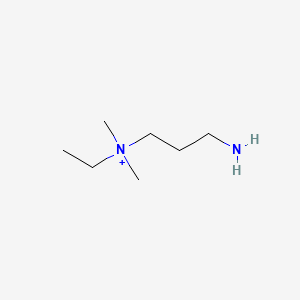
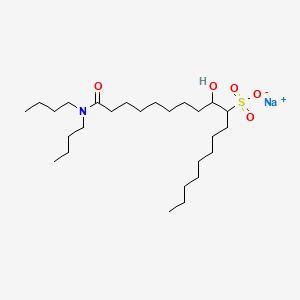
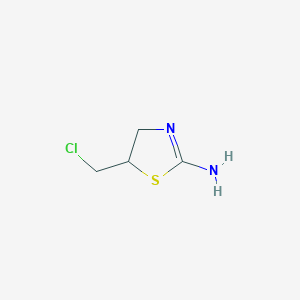
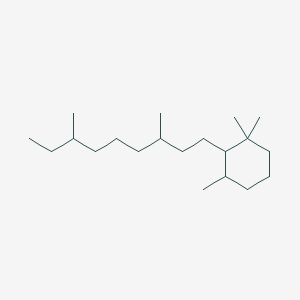
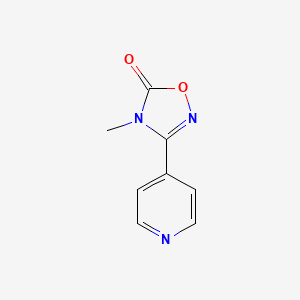
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
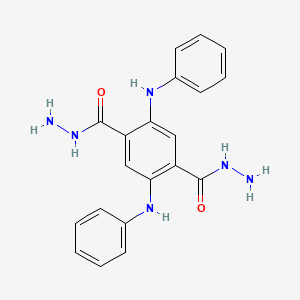
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
